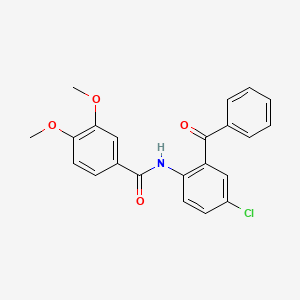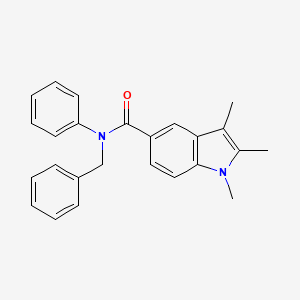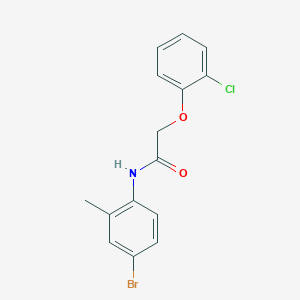
N-(2-benzoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
描述
N-(2-benzoyl-4-chlorophenyl)-3,4-dimethoxybenzamide, also known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDCRB is a member of the benzamide family of compounds and is known for its ability to inhibit the activity of a specific enzyme called N-myristoyltransferase (NMT). This enzyme is involved in the process of protein myristoylation, which is essential for the survival of many pathogenic organisms, including viruses, bacteria, and parasites. The inhibition of NMT by BDCRB has been shown to have a significant impact on the growth and survival of these organisms, making it a promising candidate for the development of new antimicrobial agents.
作用机制
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,4-dimethoxybenzamide is related to its ability to inhibit the activity of NMT. This enzyme is involved in the process of protein myristoylation, which is essential for the survival of many pathogenic organisms. By inhibiting NMT, this compound disrupts this process and prevents the proper functioning of these organisms. This leads to their growth and survival being inhibited, making this compound a promising candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of protein myristoylation, disruption of cellular metabolism, and induction of apoptosis in cancer cells. In addition, this compound has been shown to have low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-(2-benzoyl-4-chlorophenyl)-3,4-dimethoxybenzamide for lab experiments is its potent activity against a wide range of pathogenic organisms. This makes it a valuable tool for investigating the mechanisms of these organisms and developing new antimicrobial agents. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound can be expensive to produce, which may limit its availability for some researchers.
未来方向
There are many potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-3,4-dimethoxybenzamide. One area of focus could be the development of new antimicrobial agents based on the structure of this compound. Researchers could also investigate the potential use of this compound in the treatment of other diseases, such as viral infections and cancer. In addition, further studies could be conducted to better understand the mechanism of action of this compound and its effects on cellular metabolism. Overall, this compound is a promising compound with many potential applications in scientific research and medicine.
科学研究应用
N-(2-benzoyl-4-chlorophenyl)-3,4-dimethoxybenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research has been in the development of new antimicrobial agents. This compound has been shown to have potent activity against a wide range of pathogenic organisms, including viruses, bacteria, and parasites. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to have anti-proliferative activity against several types of cancer cells.
属性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c1-27-19-11-8-15(12-20(19)28-2)22(26)24-18-10-9-16(23)13-17(18)21(25)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUOESPKOIJXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B3555485.png)
![4-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B3555488.png)
![2-(4-chlorophenoxy)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3555495.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B3555508.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzamide](/img/structure/B3555513.png)
![2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B3555515.png)
![1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3555522.png)
![methyl [(5-{4-[(2-fluorobenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3555529.png)

![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3555542.png)
![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3555547.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B3555558.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3555560.png)